N-(Cyanomethyl)-2-(2-methylfuran-3-yl)sulfanylacetamide
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Overview
Description
N-(Cyanomethyl)-2-(2-methylfuran-3-yl)sulfanylacetamide is an organic compound that belongs to the class of sulfanylacetamides This compound is characterized by the presence of a cyanomethyl group, a 2-methylfuran ring, and a sulfanylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyanomethyl)-2-(2-methylfuran-3-yl)sulfanylacetamide typically involves the following steps:
Formation of the Cyanomethyl Intermediate: This can be achieved by reacting a suitable precursor with cyanide ion under basic conditions.
Introduction of the 2-Methylfuran Ring: The 2-methylfuran ring can be introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Formation of the Sulfanylacetamide Moiety: This step involves the reaction of the intermediate with a thiol compound to form the sulfanylacetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(Cyanomethyl)-2-(2-methylfuran-3-yl)sulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyanomethyl group can be reduced to form primary amines.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(Cyanomethyl)-2-(2-methylfuran-3-yl)sulfanylacetamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(Cyanomethyl)-2-(2-furyl)sulfanylacetamide: Similar structure but with a furan ring instead of a 2-methylfuran ring.
N-(Cyanomethyl)-2-(2-thienyl)sulfanylacetamide: Similar structure but with a thiophene ring instead of a 2-methylfuran ring.
N-(Cyanomethyl)-2-(2-pyridyl)sulfanylacetamide: Similar structure but with a pyridine ring instead of a 2-methylfuran ring.
Uniqueness
N-(Cyanomethyl)-2-(2-methylfuran-3-yl)sulfanylacetamide is unique due to the presence of the 2-methylfuran ring, which can impart different electronic and steric properties compared to other similar compounds
Properties
IUPAC Name |
N-(cyanomethyl)-2-(2-methylfuran-3-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-7-8(2-5-13-7)14-6-9(12)11-4-3-10/h2,5H,4,6H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKUCPHENAKPCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)SCC(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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